molecular formula C10H11N5O B5526542 2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide

2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide

Cat. No. B5526542
M. Wt: 217.23 g/mol
InChI Key: GQJRANPTSFPZJL-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide, also known as MPAA, is a synthetic compound that belongs to the class of tetrazoles. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Glutaminase Inhibition

A study by Shukla et al. (2012) discusses the development of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, which is relevant to the context of 2-(5-methyl-1H-tetrazol-1-yl)-N-phenylacetamide. The research found that some analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, exhibited similar potency to BPTES but with better solubility. These compounds showed potential in inhibiting the growth of human lymphoma B cells both in vitro and in mouse models (Shukla et al., 2012).

Anticancer Activity

Evren et al. (2019) synthesized and studied N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. The study indicated that these compounds, including 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, showed high selectivity and apoptosis-inducing effects in human lung adenocarcinoma cells, suggesting potential applications in cancer treatment (Evren et al., 2019).

Continuous Flow Synthesis

Gutmann et al. (2012) explored the safe generation and utilization of hydrazoic acid in continuous flow reactors for synthesizing various compounds, including 5-substituted-1H-tetrazoles. This process is relevant for the synthesis of compounds like this compound, providing a safer and more efficient method for its production (Gutmann et al., 2012).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. If this compound is intended to be a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future studies could aim to synthesize this compound and characterize its properties more thoroughly. If this compound exhibits interesting reactivity or biological activity, it could be further optimized and studied for potential applications .

properties

IUPAC Name

2-(5-methyltetrazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-8-12-13-14-15(8)7-10(16)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJRANPTSFPZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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